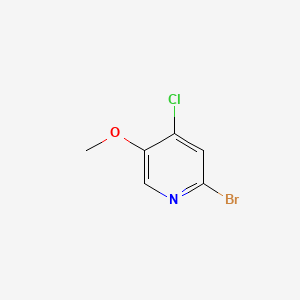
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a chiral compound with a pyrrolidine ring substituted with a methoxycarbonyl group
Aplicaciones Científicas De Investigación
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
Esters
are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are derived from carboxylic acids and alcohols . Esters are widespread in nature and are often associated with characteristic flavors and fragrances . They also participate in various biochemical reactions .
Mode of Action
Esters can undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis, which can occur under both acidic and basic conditions, results in the breakdown of the ester into its constituent alcohol and carboxylic acid . Reduction of an ester, typically with a strong reducing agent like lithium aluminum hydride, results in the formation of alcohols . Reaction with Grignard reagents leads to the formation of tertiary alcohols .
Biochemical Pathways
In biological systems, esters play key roles in a variety of biochemical pathways. For example, they are involved in the process of esterification, a common biochemical reaction where an ester is formed from a carboxylic acid and an alcohol .
Pharmacokinetics
The pharmacokinetics of esters can vary widely depending on their structure and the presence of functional groups. Generally, they are well absorbed in the gastrointestinal tract, but their bioavailability can be influenced by factors such as their lipophilicity, the presence of metabolic enzymes, and transporter proteins .
Result of Action
The biological effects of esters depend on their structure and the specific biochemical pathways they participate in. Some esters, for example, are used in pharmaceuticals due to their analgesic or anti-inflammatory effects .
Action Environment
The action of esters can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of ester hydrolysis . Additionally, factors such as temperature and the presence of catalysts can also influence the rate of ester reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, such as the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the methoxycarbonyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid: The enantiomer of the compound, which may have different biological activity.
2-(3-(methoxycarbonyl)pyrrolidin-1-yl)propanoic acid: A similar compound with a propanoic acid group instead of an acetic acid group.
Uniqueness
(S)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a methoxycarbonyl group. These structural features contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[(3S)-3-methoxycarbonylpyrrolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-8(12)6-2-3-9(4-6)5-7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXHZAFNUHWPR-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN(C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744448 |
Source


|
| Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1292324-46-9 |
Source


|
| Record name | [(3S)-3-(Methoxycarbonyl)pyrrolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)


![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)
![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)



![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)




